![molecular formula C14H21ClN4O2 B3310241 tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 945895-42-1](/img/structure/B3310241.png)
tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate” is a chemical compound with the empirical formula C14H20ClN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate” is 312.799 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(Cl)=C2
.
Scientific Research Applications
Intermediate in Organic Synthesis
This compound can serve as a useful building block or intermediate in the synthesis of several novel organic compounds . It can be used to produce amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound and its derivatives have been studied for their biological activities . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring (which is present in this compound) is considered as an important synthetic strategy in the field of drug discovery .
X-ray Diffraction Studies
The compound has been characterized by single crystal X-ray diffraction analysis . This helps in understanding the molecular structure and conformation of the compound .
PROTAC Development
While not directly related to the exact compound, similar 4-aryl piperidine compounds have been used as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . This suggests potential applications of the compound in this area.
Chemical Intermediates Research
The compound can be used in research on chemical intermediates . This involves the study of compounds that are formed in the middle of a reaction sequence and are subsequently consumed by further reactions.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-5-10(6-9-19)17-11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEUJMDPPLHAEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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